molecular formula C14H19NO3 B1384908 Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217840-17-9

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384908
CAS RN: 1217840-17-9
M. Wt: 249.3 g/mol
InChI Key: QELDRLMHNMFAPW-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate, commonly known as MDP-PC, is a chiral molecule that is widely used in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). MDP-PC is a major component in the synthesis of several drugs, including the anti-inflammatory drug ibuprofen, the anticoagulant drug warfarin, and the anticonvulsant drug phenytoin. In addition, MDP-PC is also used in the synthesis of several other compounds, including vitamins, hormones, and other therapeutic agents.

Scientific Research Applications

Asymmetric Hydrogenation and Synthesis Applications

  • Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate has been used in asymmetric hydrogenation reactions. For example, analogs of this compound, when combined with rhodium complexes, have shown efficiency in the asymmetric hydrogenation of itaconic acid derivatives, which is crucial for the synthesis of new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Structural Analysis and Coordination Properties

  • The compound has been analyzed for its structural properties. A study on the absolute structure of a chiral pyrrolidine derivative closely related to methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate revealed its potential as an enantiopure coordination partner for cations. Despite minor resonant scattering, its structure was determined using diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Receptor Ligand and Cognitive Enhancement

  • Derivatives of methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate have been studied as nicotinic acetylcholine receptor (nAChR) ligands. They show potential in enhancing cognitive functions in rodent and primate models, with a reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).

Synthesis of Complexes and Biochemical Studies

  • The compound has been involved in the synthesis of various metal complexes, which are analyzed for their structural, spectral, and thermal properties. These studies contribute to our understanding of molecular interactions and potential biological activities (Çolak et al., 2009).

Pharmaceutical and Biochemical Applications

  • Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate derivatives have been synthesized for their potential as calcium channel activators, offering new insights into the study of calcium channels in various cell types (Baxter et al., 1993).

Antibacterial Activity

  • Novel compounds synthesized from methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate have shown substantial antibacterial activity, offering new avenues for the development of antimicrobial agents (Nural et al., 2018).

properties

IUPAC Name

methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-4-5-10(2)13(6-9)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDRLMHNMFAPW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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